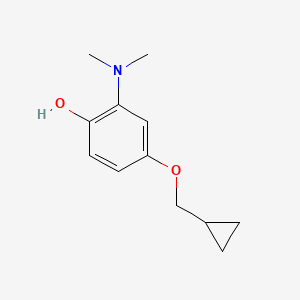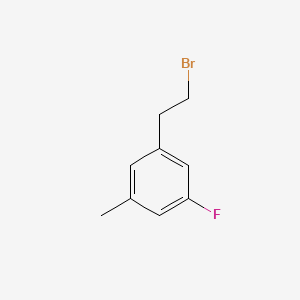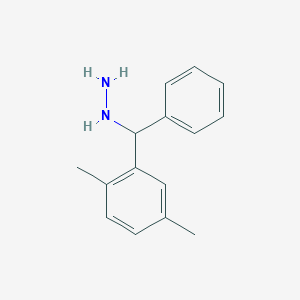
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzylsulfinyl group, dichloro substituents, and a methoxypyridinyl moiety, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfinyl Intermediate: The benzylsulfinyl group is introduced through the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Methoxypyridinyl Moiety: The final step involves coupling the benzylsulfinyl and dichloro intermediates with a methoxypyridinyl derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichloro substituents or to convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives or dechlorinated products.
Substitution: Formation of substituted acrylamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural features allow it to bind to specific active sites, modulating the activity of target proteins and influencing cellular pathways. For example, the benzylsulfinyl group may interact with thiol groups in enzymes, while the dichloro and methoxypyridinyl moieties contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(pyridin-3-yl)acrylamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methylpyridin-3-yl)acrylamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical behavior.
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-hydroxypyridin-3-yl)acrylamide: Features a hydroxyl group, which may enhance its hydrogen bonding capabilities.
Uniqueness
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide is unique due to the presence of the methoxypyridinyl moiety, which can influence its electronic properties and interactions with biological targets. This structural feature may confer distinct advantages in terms of binding affinity, specificity, and overall biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14Cl2N2O3S |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
3-benzylsulfinyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-23-13-8-7-12(9-19-13)20-16(21)14(17)15(18)24(22)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
XNTUIWIKFGPDFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)








![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)
![3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
